REACTION_CXSMILES
|
[NH2:1][C:2]1[O:6][N:5]=[C:4]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=1.C(N(CC)CC)C.[CH2:18]([O:21][C:22]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH2:32][CH2:33][CH3:34])[C:23]=1[C:24](Cl)=[O:25])[CH2:19][CH3:20]>O1CCCC1>[CH3:8][C:7]([C:4]1[CH:3]=[C:2]([NH:1][C:24](=[O:25])[C:23]2[C:27]([O:31][CH2:32][CH2:33][CH3:34])=[CH:28][CH:29]=[CH:30][C:22]=2[O:21][CH2:18][CH2:19][CH3:20])[O:6][N:5]=1)([CH3:10])[CH3:9]
|
Name
|
|
Quantity
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2.8 g
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Type
|
reactant
|
Smiles
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NC1=CC(=NO1)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC1=C(C(=O)Cl)C(=CC=C1)OCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
the addition
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for seventy-two hours
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with fresh water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
CUSTOM
|
Details
|
The oil was crystallized from Skelly B and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NOC(=C1)NC(C1=C(C=CC=C1OCCC)OCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |